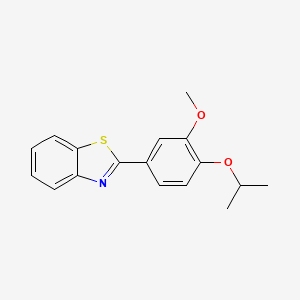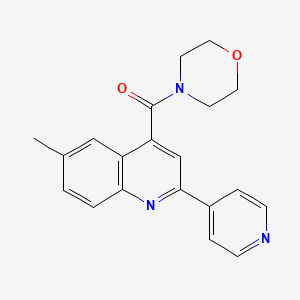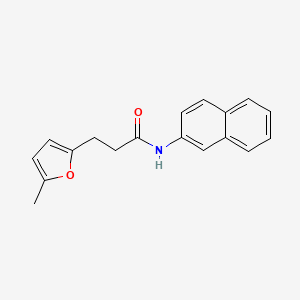
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AMCA (abbreviated form), is a synthetic compound that belongs to the family of chromene derivatives. AMCA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and survival. 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
In inflammation, 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by suppressing the activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). It also inhibits the production of prostaglandin E2 (PGE2) by suppressing the activity of COX-2.
Advantages and Limitations for Lab Experiments
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool, including its synthetic accessibility, high purity, and stability. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, there are also limitations to using 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of investigation is the development of more potent and selective analogs of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide for use as therapeutic agents. Another area of research is the elucidation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. Additionally, the potential use of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide as a diagnostic tool for cancer and neurodegenerative disorders warrants further investigation.
Synthesis Methods
The synthesis of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2-hydroxybenzaldehyde and N-(2-methoxyphenyl)glycine methyl ester in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for 24 hours, followed by purification through column chromatography to obtain the pure 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide compound.
Scientific Research Applications
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-7-13-8-6-9-14-12-15(20(23)25-18(13)14)19(22)21-16-10-4-5-11-17(16)24-2/h3-6,8-12H,1,7H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQOCOUBSVVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)


![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)

![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)




![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)